1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylphenylamine and 2-thienylmethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound could find applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyridinone: A similar compound with a pyridinone ring instead of a pyrazinone ring.
1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-quinolinone: A compound with a quinolinone ring, showing different biological activities.
Uniqueness
1-(3-chloro-2-methylphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to its specific structural features, such as the presence of a pyrazinone ring and the combination of chloro, methyl, and thienylmethyl groups. These structural elements contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-13(17)5-2-6-14(11)20-8-7-18-15(16(20)21)19-10-12-4-3-9-22-12/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZRTXTBYDUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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